4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that features a combination of aromatic rings, imine, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves a multi-step process. One common method includes the formation of the imine bond through the condensation of 4-methoxybenzaldehyde with an amine derivative. This is followed by esterification and subsequent chlorination to introduce the 3-chloro-1-benzothiophene-2-carboxylate moiety .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action for 4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, while the aromatic rings may participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate is unique due to the presence of the benzothiophene moiety, which imparts distinct electronic properties and potential biological activities. This differentiates it from other similar compounds that may lack this structural feature .
Properties
Molecular Formula |
C23H16ClNO3S |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
[4-[(4-methoxyphenyl)iminomethyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C23H16ClNO3S/c1-27-17-12-8-16(9-13-17)25-14-15-6-10-18(11-7-15)28-23(26)22-21(24)19-4-2-3-5-20(19)29-22/h2-14H,1H3 |
InChI Key |
VURDBTUYMIIZPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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